molecular formula C14H15N3O2S B11839643 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B11839643
M. Wt: 289.35 g/mol
InChI Key: CPDFIOBFJLNHQH-UHFFFAOYSA-N
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Description

6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the cyclization of uracil derivatives, which can be modified to introduce various substituents at position 6 of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and methylsulfonyl groups. These structural features contribute to its distinct chemical reactivity and pharmacological properties, setting it apart from other pyrimidine derivatives.

Biological Activity

6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolo-pyrimidine core with a benzyl group and a methylsulfonyl substituent, which may influence its pharmacological effects.

The molecular formula of this compound is C14H15N3O2SC_{14}H_{15}N_3O_2S with a molecular weight of approximately 289.35 g/mol. The presence of the methylsulfonyl group enhances its chemical reactivity, allowing it to participate in various nucleophilic substitution reactions and potentially influencing its biological activity .

Biological Activity

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant biological activities, including:

  • Anticancer Activity : The structural characteristics of this compound suggest potential applications in cancer treatment. Its analogs have been studied for their ability to inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis and cancer cell proliferation .
  • Enzyme Inhibition : Similar compounds have shown promise as dual inhibitors of TS and DHFR. For instance, modifications to the pyrrolo-pyrimidine scaffold have led to enhanced inhibitory activities against these enzymes, suggesting that this compound could be explored for similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Inhibition Studies : A study evaluated various pyrrolo[3,4-d]pyrimidine derivatives for their inhibitory potency against human TS and DHFR. The lead compound exhibited an IC50 of 46 nM for TS and 120 nM for DHFR, demonstrating significant potential for anticancer applications .
  • Structural Modifications : Research has shown that structural modifications can significantly enhance the biological activity of pyrrolo[3,4-d]pyrimidines. For example, adding different substituents at specific positions on the scaffold can lead to improved enzyme inhibition profiles .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineLacks benzyl and methylsulfonyl groupsSimpler structure may affect reactivity
6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineContains tert-butoxycarbonyl groupUsed in anticancer research
2-(Methylthio)-6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineMethylthio group instead of methylsulfonylPotential for different biological activity

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

6-benzyl-2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H15N3O2S/c1-20(18,19)14-15-7-12-9-17(10-13(12)16-14)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3

InChI Key

CPDFIOBFJLNHQH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2CN(CC2=N1)CC3=CC=CC=C3

Origin of Product

United States

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